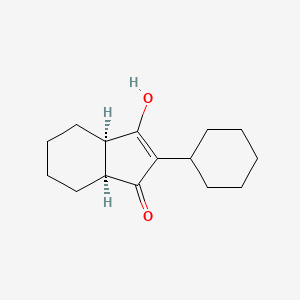![molecular formula C12H10INO B12603605 N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide CAS No. 646029-24-5](/img/structure/B12603605.png)
N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethinyl-N-[(2-iodophenyl)methyl]prop-2-enamid ist eine chemische Verbindung mit der Summenformel C₁₂H₁₀INO. Sie ist durch das Vorhandensein einer Ethinylgruppe, einer Iodophenylgruppe und einer Prop-2-enamid-Einheit gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Ethinyl-N-[(2-iodophenyl)methyl]prop-2-enamid beinhaltet typischerweise die Kupplung einer Ethinylgruppe mit einer 2-Iodophenylmethylgruppe unter bestimmten Reaktionsbedingungen. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, die Palladiumkatalysatoren und Borreagenzien verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base, wie z. B. Kaliumcarbonat, und eines Lösungsmittels wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF).
Industrielle Produktionsverfahren
Die industrielle Produktion von N-Ethinyl-N-[(2-iodophenyl)methyl]prop-2-enamid kann großtechnische Suzuki-Miyaura-Kupplungsreaktionen mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Säulenchromatographie und Rekristallisation umfassen, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Ethinyl-N-[(2-iodophenyl)methyl]prop-2-enamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Iodophenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Iodatom durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumazid in Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von Aziden oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N-Ethinyl-N-[(2-iodophenyl)methyl]prop-2-enamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymwirkungen und zellulären Prozessen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und entzündungshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Polymeren mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Ethinyl-N-[(2-iodophenyl)methyl]prop-2-enamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Ethinylgruppe kann an π-π-Wechselwirkungen mit aromatischen Resten teilnehmen, während die Iodophenylgruppe Halogenbindungen mit bestimmten Aminosäuren bilden kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und zelluläre Signalwege beeinflussen.
Wirkmechanismus
The mechanism of action of N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the iodophenyl group can form halogen bonds with specific amino acids. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Ethinyl-N-[(2-bromophenyl)methyl]prop-2-enamid
- N-Ethinyl-N-[(2-chlorophenyl)methyl]prop-2-enamid
- N-Ethinyl-N-[(2-fluorophenyl)methyl]prop-2-enamid
Einzigartigkeit
N-Ethinyl-N-[(2-iodophenyl)methyl]prop-2-enamid ist einzigartig durch das Vorhandensein des Iodatoms, das im Vergleich zu seinen Brom-, Chlor- und Fluor-Analogen eine ausgeprägte Reaktivität und Wechselwirkungseigenschaften verleiht. Die größere Größe und Polarisierbarkeit des Iodatoms verstärken seine Fähigkeit, an Halogenbindungen und anderen nicht-kovalenten Wechselwirkungen teilzunehmen, was es zu einer wertvollen Verbindung in verschiedenen Forschungsanwendungen macht.
Eigenschaften
CAS-Nummer |
646029-24-5 |
|---|---|
Molekularformel |
C12H10INO |
Molekulargewicht |
311.12 g/mol |
IUPAC-Name |
N-ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H10INO/c1-3-12(15)14(4-2)9-10-7-5-6-8-11(10)13/h2-3,5-8H,1,9H2 |
InChI-Schlüssel |
XFDYWDGODXTHFV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N(CC1=CC=CC=C1I)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


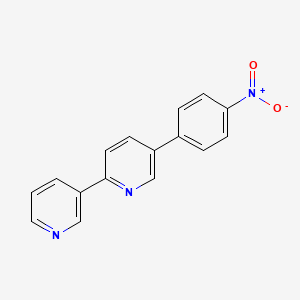
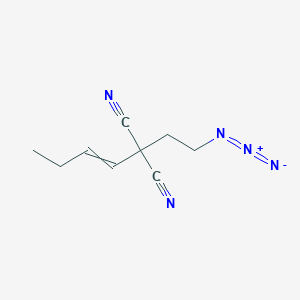
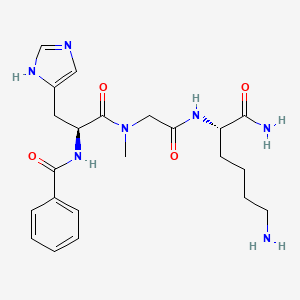
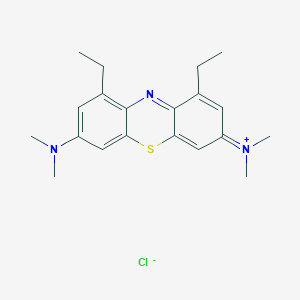
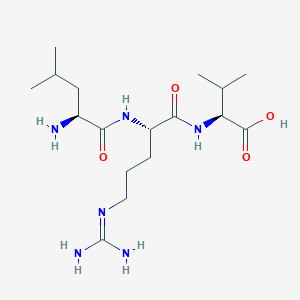


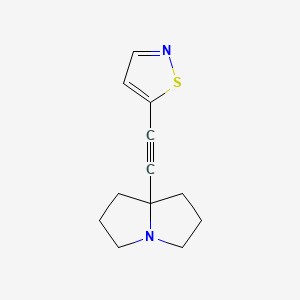
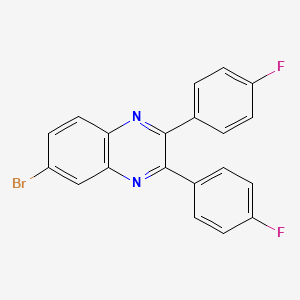
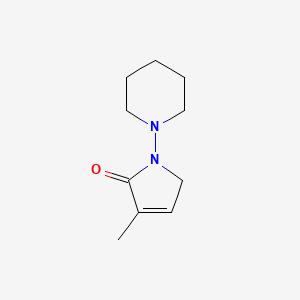

![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
